N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
This compound belongs to a class of adamantane-linked 1,2,4-triazole derivatives, characterized by a rigid adamantane moiety fused with a triazole ring system. The triazole core is substituted at position 5 with a [(4-bromophenyl)methyl]sulfanyl group and at position 4 with an ethyl group. The adamantane-1-carboxamide group is attached via a methylene linker to position 3 of the triazole. This structural framework is associated with enhanced pharmacokinetic properties, such as improved metabolic stability and membrane permeability, due to the hydrophobic adamantane group and the sulfur-containing substituent .
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN4OS/c1-2-28-20(26-27-22(28)30-14-15-3-5-19(24)6-4-15)13-25-21(29)23-10-16-7-17(11-23)9-18(8-16)12-23/h3-6,16-18H,2,7-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFOMOZNKOGPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.
Attachment to the Adamantane Core: The adamantane core is attached through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles.
Scientific Research Applications
N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or antibacterial agent due to the presence of the triazole ring.
Materials Science: The adamantane core provides rigidity, making it useful in the design of novel materials with specific mechanical properties.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazole ring or adamantane moiety:
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (C23H28BrN4OS, ~520.5 g/mol) has a higher molecular weight compared to analogues like 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (C13H19N3S, ~249.4 g/mol) due to the bromophenyl and carboxamide groups. The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to non-halogenated analogues .
Biological Activity
The compound N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a derivative of adamantane and triazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Chemical Formula : C21H21BrN4O2S
- Molecular Weight : 473.39 g/mol
- CAS Number : 713097-79-1
The compound features an adamantane core linked to a triazole moiety, which is known for its diverse biological activities. The presence of a bromophenyl group and a sulfanyl linkage further enhances its pharmacological profile.
Structural Insights
The structural configuration plays a critical role in the compound's biological activity. The adamantane structure contributes to its hydrophobic properties, while the triazole ring is often associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane have been shown to possess activity against various bacterial strains:
| Compound Type | Activity | Reference |
|---|---|---|
| Triazole Derivatives | Antibacterial against S. aureus and E. coli | |
| Adamantane-linked Triazoles | Potential inhibitors of bacterial DNA gyrase |
Anticancer Activity
Triazole derivatives are also recognized for their anticancer potential. Studies have demonstrated that modifications in the triazole ring can enhance cytotoxic effects against cancer cell lines:
- Case Study : A series of pyrazole derivatives showed promising results against breast cancer cells (MCF-7 and MDA-MB-231), indicating that similar modifications in the triazole structure may yield effective anticancer agents .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been highlighted in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane may possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing activity include:
- Substituent Effects : The presence of bromine on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Sulfanyl Linkage : This group can facilitate interactions with biological targets, potentially increasing efficacy.
- Triazole Ring Modifications : Alterations in this region can significantly impact antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
